Antifungal agent 40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

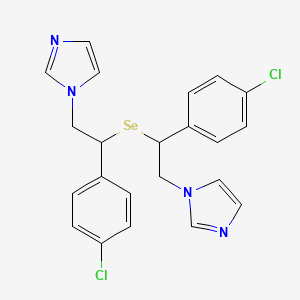

Molecular Formula |

C22H20Cl2N4Se |

|---|---|

Molecular Weight |

490.3 g/mol |

IUPAC Name |

1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole |

InChI |

InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |

InChI Key |

MAQRMAREYLDICZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antifungal Agent 40

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 40, also identified as compound A03, is a novel selenium-containing azole derivative demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. The primary mode of action for this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cessation of growth and cell death. Furthermore, this agent has shown efficacy against fluconazole-resistant strains of Candida and exhibits inhibitory effects on biofilm formation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the active site of CYP51, this compound prevents the demethylation of lanosterol, a key step in the ergosterol synthesis pathway. This blockade leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The resulting altered cell membrane composition increases its permeability and disrupts cellular processes, ultimately inhibiting fungal growth and viability.[1]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Table 1: In Vitro Antifungal Activity

| Fungal Species | MIC (μg/mL) |

| Various Fungal Strains | 1 - 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[1]

Table 2: Cytotoxicity Data

| Cell Line | Cell Type | IC50 (μM) |

| HL-60 | Human promyelocytic leukemia | 5.18 |

| MDA-MB-231 | Human breast adenocarcinoma | 3.25 |

| PC-3 | Human prostate cancer | 0.98 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]

Table 3: Hemolytic Activity

| Compound Concentration (μg/mL) | Incubation Time | Result |

| 2 - 32 | 3 hours | High hemolysis rate in rabbit erythrocytes |

Hemolysis rate refers to the breakdown of red blood cells.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Workflow Diagram:

References

In-Depth Technical Guide: Synthesis and Characterization of Antifungal Agent 40 (Compound A03)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 40, also identified as compound A03, is a novel selenium-containing azole derivative with potent antifungal properties. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, biological activity, and mechanism of action. The information presented is collated from scientific literature and is intended to serve as a resource for researchers in the field of antifungal drug discovery and development.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Azole antifungals, a cornerstone of antifungal therapy, are facing increasing challenges due to resistance. This compound represents a promising development in this area, incorporating selenium into a miconazole analogue structure. This modification is designed to enhance its antifungal efficacy, particularly against resistant strains. This document outlines the key technical aspects of this compound.

Synthesis of this compound (A03)

The synthesis of this compound (Compound A03) is based on established methods for the preparation of miconazole analogues, with specific modifications to introduce the selenium moiety. While the full detailed experimental protocol from the primary literature is not publicly available, the following represents a likely synthetic pathway based on similar reported syntheses.

A representative synthetic scheme is as follows:

Step 1: Synthesis of the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This intermediate is typically prepared by the reaction of 2',4'-dichloro-2-bromoacetophenone with imidazole in a suitable solvent like dimethylformamide (DMF).

Step 2: Reduction of the ketone to form the corresponding alcohol. The ketone intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) in methanol to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.

Step 3: Introduction of the selenium-containing side chain. This is the crucial step for creating this compound. It would likely involve the reaction of the alcohol intermediate with a selenium-containing electrophile. Based on the structure, a possible route involves the reaction with a diselenide compound in the presence of a reducing agent to form a selenol, which then reacts with an appropriate alkylating agent.

Note: The precise reagents, reaction conditions (temperature, time), and purification methods would be detailed in the primary research article.

Characterization of this compound (A03)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H20Cl2N4Se |

| Molecular Weight | 490.29 g/mol |

| SMILES | ClC1=CC=C(C([Se]C(C2=CC=C(Cl)C=C2)CN3C=CN=C3)CN4C=CN=C4)C=C1 |

Spectroscopic Data

While the full spectra are not available, the following are the expected spectroscopic characterization methods used to confirm the structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to determine the number and types of protons and their connectivity in the molecule. Characteristic chemical shifts would be expected for the aromatic protons on the dichlorophenyl rings, the imidazole protons, and the methylene protons of the backbone and side chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule. The number of distinct carbon signals would correspond to the number of non-equivalent carbon atoms in the structure.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal pathogens.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 1-64 | [1] |

| Fluconazole-Resistant C. albicans | - | [1] |

| Other Candida species | - | [1] |

Experimental Protocol: Broth Microdilution MIC Assay

A standardized broth microdilution method is typically used to determine the MIC values. A brief outline of the protocol is as follows:

-

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control.

Antibiofilm Activity

This compound has also shown activity against fungal biofilms, which are notoriously difficult to treat.[1]

Experimental Protocol: Biofilm Inhibition Assay

-

Biofilm Formation: Fungal cells are allowed to adhere to the surface of a 96-well plate and form biofilms over a period of time (e.g., 24 hours).

-

Treatment: The formed biofilms are then treated with various concentrations of the antifungal agent.

-

Quantification: After a further incubation period, the viability of the biofilm cells is quantified using methods such as the XTT reduction assay or by crystal violet staining to measure biofilm biomass.

Cytotoxicity and Hemolysis

| Cell Line | IC50 (µM) | Reference |

| HL-60 | 5.18 | [1] |

| MDA-MB-231 | 3.25 | |

| PC-3 | 0.98 |

This compound has been reported to display a high hemolysis rate in rabbit erythrocytes at concentrations ranging from 2-32 µg/mL.

Experimental Protocol: Hemolysis Assay

-

Erythrocyte Preparation: Fresh rabbit red blood cells are washed and diluted in a buffered saline solution.

-

Treatment: The erythrocyte suspension is incubated with various concentrations of the antifungal agent.

-

Incubation: The mixture is incubated for a set period (e.g., 3 hours) at 37°C.

-

Measurement: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).

Mechanism of Action

This compound functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

In-Depth Technical Guide: Antifungal Agent 40 and its Interruption of the Ergosterol Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 40, a novel selenium-containing azole derivative, has emerged as a potent inhibitor of the fungal ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. By specifically targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in the production of ergosterol, this compound disrupts fungal cell membrane integrity, leading to potent antifungal effects against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains. This document details the methodologies for assessing its antifungal activity, impact on biofilm formation, and toxicological profile, offering a foundational resource for researchers in the field of antifungal drug discovery and development.

Introduction: The Ergosterol Synthesis Pathway as a Prime Antifungal Target

The fungal cell membrane is a crucial structure for maintaining cellular integrity, regulating solute transport, and facilitating signaling processes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. Crucially, this pathway is absent in humans, making the enzymes involved highly attractive targets for the development of selective antifungal therapies.[1][2]

Several classes of antifungal drugs exploit this pathway, with the azoles being one of the most successful. Azoles, which include well-known drugs like fluconazole and itraconazole, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[2][3] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3]

This compound, also identified as compound A03 in its primary research, is a novel selenium-containing azole derivative designed to effectively bind to and inhibit fungal CYP51. This guide will delve into the technical details of this promising antifungal compound.

This compound: Mechanism of Action

This compound exerts its antifungal effect by directly inhibiting the lanosterol 14α-demethylase (CYP51) enzyme. The molecule is designed to fit within the active site of the fungal CYP51 enzyme, with its azole nitrogen forming a coordinate bond with the heme iron atom at the enzyme's catalytic center. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol synthesis pathway. The selenium-containing moiety and other structural features of this compound are designed to enhance its binding affinity and specificity for the fungal enzyme, potentially offering advantages over existing azole antifungals.

The direct consequence of CYP51 inhibition is a significant reduction in the cellular concentration of ergosterol and a concurrent accumulation of lanosterol and other 14α-methylated sterols. This altered sterol profile disrupts the physical properties of the fungal membrane, increasing its permeability and fluidity, and interfering with the function of membrane-bound proteins. This ultimately leads to the cessation of fungal growth and, in some cases, cell death.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) against different fungal species, its cytotoxicity against human cell lines, and its hemolytic activity.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC Range (μg/mL) |

| Candida albicans | 1 - 16 |

| Fluconazole-Resistant C. albicans | 2 - 32 |

| Candida glabrata | 4 - 64 |

| Candida parapsilosis | 1 - 8 |

| Candida krusei | 8 - 64 |

Data compiled from publicly available information for this compound (compound A03).

Table 2: In Vitro Cytotoxicity of this compound (IC50)

| Human Cell Line | IC50 (μM) |

| HL-60 (Leukemia) | 5.18 |

| MDA-MB-231 (Breast Cancer) | 3.25 |

| PC-3 (Prostate Cancer) | 0.98 |

Data from MTT assay.

Table 3: Hemolytic Activity of this compound

| Concentration Range (μg/mL) | Observation |

| 2 - 32 | High hemolysis rate in rabbit erythrocytes |

Data obtained after 3 hours of incubation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard techniques in the field and reflect the procedures likely used in the primary research.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal species.

Materials:

-

Fungal strains (e.g., Candida albicans, Candida glabrata)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128 μg/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

References

Unveiling the Molecular Target of Antifungal Agent 40: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and experimental protocols for the identification and validation of the molecular target of a novel antifungal compound, designated as Antifungal Agent 40. This document will use this compound, a putative inhibitor of lanosterol 14α-demethylase (CYP51), as a case study to illustrate the logical workflow and key experimental considerations in antifungal drug development.

Introduction to this compound and its Putative Target

This compound (Catalogue No. HY-151437) has been identified as a compound with notable antifungal properties. Preliminary data suggests that its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death.[2][3][4] The targeting of the ergosterol pathway is a clinically validated strategy, employed by the widely used azole class of antifungal drugs.[5]

This guide will detail the necessary steps to rigorously validate CYP51 as the primary target of this compound and to characterize its inhibitory properties.

Quantitative Data Summary

A critical aspect of characterizing a new antifungal agent is the quantitative assessment of its efficacy and potential toxicity. The following tables summarize the available data for this compound.

Table 1: Antifungal Activity of Agent 40

| Parameter | Organism(s) | Value Range |

| Minimum Inhibitory Concentration (MIC) | Fungal species | 1-64 µg/mL |

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Agent 40

| Assay | Cell Line / System | Parameter | Value |

| Cytotoxicity | HL-60 | IC50 | 5.18 µM |

| Cytotoxicity | MDA-MB-231 | IC50 | 3.25 µM |

| Cytotoxicity | PC-3 | IC50 | 0.98 µM |

| Hemolysis | Rabbit Erythrocytes | Hemolysis Rate | High at 2-32 µg/mL |

Target Identification and Validation Workflow

The process of confirming the molecular target of a novel compound follows a logical progression from initial hypothesis generation to rigorous experimental validation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate the target of this compound.

Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant fungal pathogens.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in RPMI-1640 medium to achieve a range of concentrations.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

-

Plate Inoculation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. This can be determined visually or by reading the absorbance at a specific wavelength.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the activity of purified CYP51 enzyme.

Materials:

-

Purified fungal CYP51 enzyme

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

Reaction buffer

-

This compound

-

GC-MS or HPLC system for product detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time.

-

Reaction Initiation: Start the reaction by adding the substrate, lanosterol.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of product formed.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Fungal Biofilm Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of fungal biofilms.

Materials:

-

Fungal strain known for biofilm formation (e.g., Candida albicans)

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom plates

-

Crystal Violet (CV) solution

-

XTT reduction assay reagents

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.

-

Biofilm Formation and Treatment: Add 100 µL of the fungal suspension to each well of a 96-well plate. Add 100 µL of this compound dilutions. Include drug-free controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

-

Quantification of Biofilm Biomass (CV Assay):

-

Wash the wells with PBS to remove non-adherent cells.

-

Stain the biofilms with Crystal Violet solution.

-

Wash away excess stain and solubilize the bound stain.

-

Measure the absorbance at 570 nm.

-

-

Quantification of Metabolic Activity (XTT Assay):

-

Wash the biofilms with PBS.

-

Add XTT solution and incubate.

-

Measure the absorbance at 490 nm.

-

Hemolysis Assay

Objective: To evaluate the potential of this compound to cause red blood cell lysis.

Materials:

-

This compound

-

Fresh rabbit or human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

96-well plates

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash RBCs with PBS by centrifugation and resuspend to a final concentration of 2-5%.

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound. Include a vehicle control (negative control) and Triton X-100 (positive control for 100% lysis).

-

Incubation: Add the RBC suspension to each well and incubate at 37°C for 1-2 hours.

-

Centrifugation: Centrifuge the plate to pellet intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathway Visualization

The proposed target of this compound, CYP51, is a key enzyme in the ergosterol biosynthesis pathway. Understanding this pathway is crucial for contextualizing the agent's mechanism of action.

Genetic Validation of the Target

To provide definitive evidence that CYP51 is the target of this compound, genetic manipulation of the target gene in a model fungal organism is essential.

6.1. Gene Deletion:

-

Hypothesis: If CYP51 is the primary target, a heterozygous deletion of the ERG11 gene (encoding CYP51) in a diploid fungus should lead to hypersensitivity to this compound.

-

Method: Compare the MIC of this compound for the wild-type strain and a heterozygous erg11Δ/+ mutant.

6.2. Gene Overexpression:

-

Hypothesis: Overexpression of the ERG11 gene should lead to increased resistance to this compound.

-

Method: Transform a wild-type fungal strain with a plasmid that leads to the overexpression of ERG11. Compare the MIC of this compound for the overexpressing strain and the wild-type strain.

References

In-Depth Technical Guide: Spectrum of Activity for Antifungal Agent 40 (Exemplified by Ibrexafungerp)

Introduction

Antifungal Agent 40 represents a novel class of glucan synthase inhibitors. This document provides a comprehensive overview of its in vitro spectrum of activity against a broad range of fungal pathogens, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action through signaling pathway diagrams. The data presented here is based on studies of Ibrexafungerp, a structurally related triterpenoid antifungal, to serve as a representative model for this compound.

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a wide array of clinically relevant fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Activity Against Candida Species

| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 0.125 | 0.25 | 0.03 - 0.5 |

| Candida glabrata | 0.25 | 0.5 | 0.06 - 1 |

| Candida parapsilosis | 0.25 | 0.5 | 0.06 - 1 |

| Candida tropicalis | 0.125 | 0.25 | 0.03 - 0.5 |

| Candida krusei | 0.5 | 1 | 0.125 - 2 |

| Candida auris | 0.25 | 0.5 | 0.06 - 1 |

Activity Against Aspergillus Species

| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | 0.125 | 0.25 | 0.03 - 0.5 |

| Aspergillus flavus | 0.125 | 0.25 | 0.03 - 0.5 |

| Aspergillus niger | 0.25 | 0.5 | 0.06 - 1 |

| Aspergillus terreus | 0.5 | 1 | 0.125 - 2 |

Activity Against Other Fungal Pathogens

| Fungal Pathogen | MIC Range (µg/mL) |

| Cryptococcus neoformans | 1 - 4 |

| Rhizopus arrhizus | >8 |

| Fusarium solani | >8 |

Experimental Protocols

The in vitro susceptibility data presented was determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeast species like Candida.

Caption: Workflow for CLSI M27 Broth Microdilution Assay for Yeasts.

Broth Microdilution Assay for Molds (CLSI M38)

This protocol is adapted for filamentous fungi like Aspergillus. The primary difference lies in the preparation of the inoculum.

Investigating the Molecular Targets of Antifungal Agent 40: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of "Antifungal agent 40," a novel selenium-containing azole derivative with potent antifungal properties. The primary molecular target of this agent is lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This guide summarizes the available quantitative data on its antifungal activity, biofilm inhibition, and safety profile. Detailed experimental protocols for the key assays are provided, along with visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding of this promising antifungal candidate.

Introduction

"this compound" is a novel synthetic compound characterized as a selenium-containing azole derivative. It has demonstrated significant in vitro activity against a range of pathogenic fungi, including resistant strains. The core mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death. This guide details the current understanding of its molecular interactions and biological effects.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex multi-step process. This compound, like other azole antifungals, specifically inhibits the demethylation of lanosterol at the 14α position, a reaction catalyzed by CYP51. This inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. The data is compiled from in vitro studies and provides a preliminary assessment of the agent's efficacy and safety profile.

Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC values for this compound were determined against a panel of pathogenic fungi.

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 1 - 64 |

| Other Candida spp. | 1 - 64 |

| Fluconazole-Resistant C. albicans | 1 - 64 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains. The provided range represents the overall activity across the tested species.

Biofilm Inhibition

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. This compound has been shown to inhibit the formation of biofilms by fluconazole-resistant C. albicans.

| Fungal Strain | Concentration for Biofilm Inhibition (µg/mL) |

| Fluconazole-Resistant C. albicans | 0.5 |

Table 2: Concentration of this compound demonstrating antibiofilm activity.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess its effect on cell viability.

| Cell Line | IC50 (µM) |

| HL-60 (Human promyelocytic leukemia) | 5.18 |

| MDA-MB-231 (Human breast adenocarcinoma) | 3.25 |

| PC-3 (Human prostate adenocarcinoma) | 0.98 |

Table 3: Cytotoxicity of this compound against human cancer cell lines.

Hemolytic Activity

The hemolytic activity of this compound was assessed to evaluate its potential to damage red blood cells.

| Species | Hemolysis Rate |

| Rabbit | High |

Table 4: Hemolytic activity of this compound on rabbit erythrocytes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized methods and are representative of the procedures used to evaluate this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of various fungal strains to this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.

Figure 2: Workflow for the broth microdilution MIC testing method.

Protocol:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired concentration range.

-

Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

-

Assay Procedure: 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate. 100 µL of the fungal inoculum is then added to each well. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Biofilm Inhibition Assay

The effect of this compound on biofilm formation is quantified using a crystal violet staining method or an XTT reduction assay, which measures the metabolic activity of the biofilm.

Protocol (XTT Reduction Assay):

-

Biofilm Formation: A standardized fungal cell suspension (1 x 10⁶ cells/mL) in RPMI 1640 medium is added to the wells of a 96-well plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Treatment: After the initial incubation, the medium is aspirated, and the wells are washed with PBS to remove non-adherent cells. Fresh medium containing various concentrations of this compound is then added to the wells.

-

Incubation: The plate is incubated for a further 24 hours at 37°C.

-

XTT Assay: The wells are washed again with PBS. An XTT/menadione solution is added to each well and incubated in the dark. The color change, which is proportional to the metabolic activity of the biofilm, is measured spectrophotometrically.

-

Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Ergosterol Biosynthesis Inhibition Assay (GC-MS)

The inhibition of CYP51 by this compound is confirmed by analyzing the sterol composition of treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS).

Figure 3: Experimental workflow for GC-MS analysis of ergosterol biosynthesis inhibition.

Protocol:

-

Cell Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound. An untreated culture serves as a control.

-

Sterol Extraction: After incubation, the cells are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide. The non-saponifiable lipids, including sterols, are then extracted with an organic solvent such as n-hexane.

-

Derivatization: The extracted sterols are derivatized (e.g., by silylation) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their mass spectra.

-

Data Analysis: The accumulation of lanosterol and other 14α-methylated sterols and a corresponding decrease in ergosterol in the treated sample compared to the control confirms the inhibition of CYP51.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Human cancer cell lines (HL-60, MDA-MB-231, PC-3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Hemolytic Activity Assay

This assay determines the lytic effect of this compound on red blood cells.

Protocol:

-

Preparation of Red Blood Cells: Freshly collected rabbit red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A suspension of red blood cells is then prepared in PBS.

-

Assay Procedure: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for a defined period. A sample with PBS serves as a negative control (0% hemolysis), and a sample with a surfactant like Triton X-100 serves as a positive control (100% hemolysis).

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation of Hemolysis Rate: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Conclusion

This compound is a promising new antifungal compound that targets the fungal CYP51 enzyme, a validated and crucial target for antifungal therapy. The available data indicate its potent activity against a range of pathogenic fungi, including those resistant to existing treatments, and its ability to inhibit biofilm formation. While its in vitro cytotoxicity and hemolytic activity warrant further investigation and optimization for therapeutic applications, this compound represents a valuable lead compound in the development of new treatments for invasive fungal infections. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of antifungal drug discovery and development.

In-Depth Technical Guide: Inhibition of Lanosterol 14α-Demethylase by Antifungal Agent 40

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action, inhibitory activity, and experimental evaluation of a novel antifungal agent, designated as Antifungal Agent 40 (also referred to as compound A03). This selenium-containing azole derivative demonstrates potent antifungal activity through the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant biological pathway and experimental workflow.

Introduction: The Role of Lanosterol 14α-Demethylase in Fungal Pathogens

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Ergosterol is crucial for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[2] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[3] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death, making CYP51 a prime target for the development of antifungal drugs.[2] The azole class of antifungal agents, including fluconazole and itraconazole, function through the inhibition of this vital enzyme.[4] However, the emergence of azole-resistant fungal strains necessitates the discovery of novel and more effective CYP51 inhibitors.

This compound: A Novel Selenium-Containing Azole Derivative

This compound is a novel synthetic compound belonging to a series of selenium-containing azole derivatives. Its design is based on exploiting the hydrophobic cleft of the Candida albicans CYP51 active site. The inclusion of a selenium atom in its structure is a key feature aimed at enhancing its antifungal potency and overcoming existing resistance mechanisms.

Quantitative Inhibitory Activity

The inhibitory effects of this compound and related compounds have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MICs) against a panel of fungal pathogens, including fluconazole-resistant strains, and cytotoxicity data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

| Fungal Strain | MIC (μg/mL) |

| Candida albicans | 1 - 64 |

| Fluconazole-Resistant C. albicans | 1 - 64 |

| Other Candida spp. | 1 - 64 |

Data sourced from studies on a series of selenium-containing azole derivatives, including the compound identified as this compound (A03). The range reflects the testing against multiple strains.

Table 2: Cytotoxicity of this compound (IC50)

| Cell Line | IC50 (μM) |

| HL-60 (Human promyelocytic leukemia cells) | 5.18 |

| MDA-MB-231 (Human breast cancer cells) | 3.25 |

| PC-3 (Human prostate cancer cells) | 0.98 |

These values indicate the concentration of the agent required to inhibit the growth of these mammalian cell lines by 50% and are a measure of its potential toxicity.

Experimental Protocols

This section details the methodologies employed to characterize the inhibitory effects of this compound.

Synthesis of this compound

The synthesis of this compound and its analogues is based on the principles of medicinal chemistry, involving the strategic combination of an azole head group with a selenium-containing hydrophobic side chain. The detailed synthetic route is outlined in the primary literature by Xu et al. (2022).

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation and Incubation: The standardized fungal suspension is added to each well. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (GC-MS Analysis)

The direct inhibitory effect of this compound on the enzymatic activity of CYP51 is assessed by analyzing the sterol composition of treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Fungal Culture and Treatment: Candida albicans cells are grown in a suitable medium to the mid-logarithmic phase. The culture is then treated with varying concentrations of this compound (e.g., 1-8 μg/mL) for a specified period (e.g., 16 hours).

-

Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is saponified using a strong base (e.g., alcoholic potassium hydroxide) to release the sterols.

-

Non-saponifiable Lipid Extraction: The sterols are then extracted from the saponified mixture using an organic solvent such as n-heptane or petroleum ether.

-

Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled with a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.

-

Data Analysis: The inhibition of CYP51 is determined by observing a dose-dependent decrease in the ergosterol peak and a corresponding accumulation of the lanosterol peak in the chromatograms of the treated samples compared to the untreated control.

Biofilm Inhibition Assay

The ability of this compound to inhibit the formation of fungal biofilms is a critical aspect of its potential therapeutic efficacy.

-

Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

-

Treatment: this compound is added to the wells at various concentrations at the beginning of the incubation period.

-

Incubation: The plate is incubated for 24-48 hours to allow for biofilm maturation in the presence of the antifungal agent.

-

Quantification: The extent of biofilm formation is quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure the biofilm biomass and metabolic activity, respectively. A reduction in the measured signal in the treated wells compared to the control indicates biofilm inhibition.

Visualizing the Mechanism and Workflow

Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase and its inhibition by this compound.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Workflow for Characterization

The logical flow of experiments to characterize a novel antifungal agent like this compound is depicted below.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising development in the search for novel therapeutics to combat fungal infections, particularly those caused by azole-resistant strains. Its targeted inhibition of lanosterol 14α-demethylase, a validated and critical fungal enzyme, underscores its potential. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and related selenium-containing azole compounds as next-generation antifungal agents. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more extensive evaluation of its safety and toxicity to fully ascertain its clinical potential.

References

A Technical Guide to the Preliminary Bioavailability of Antifungal Agent 40

Disclaimer: "Antifungal Agent 40" is a hypothetical designation. The data, protocols, and pathways presented in this guide are based on published information for novel, orally active antifungal agents, such as β-1,3-D-glucan synthase inhibitors, to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with favorable pharmacokinetic profiles.[1][2] A critical parameter in the preclinical and clinical development of any new oral drug is its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[3] This document provides a technical overview of the preliminary studies to characterize the bioavailability of a hypothetical novel antifungal, "this compound," a compound designed for oral administration to treat systemic fungal infections.

This guide will detail the experimental protocols used to assess in vivo pharmacokinetics and in vitro antifungal activity. It will also present key pharmacokinetic data in a structured format and visualize the agent's mechanism of action and the experimental workflow.

Quantitative Data Summary

The bioavailability of this compound was assessed in preclinical animal models following a single oral (PO) and intravenous (IV) administration. The primary pharmacokinetic parameters are summarized below. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Oral (PO) Administration (50 mg/kg) | Intravenous (IV) Administration (10 mg/kg) |

| Cmax (µg/mL) | 2.8 ± 0.6 | 15.2 ± 2.1 |

| Tmax (h) | 2.0 | 0.25 |

| AUC0-t (µg·h/mL) | 25.4 ± 4.5 | 48.9 ± 6.3 |

| AUC0-inf (µg·h/mL) | 26.8 ± 4.9 | 50.1 ± 6.8 |

| t1/2 (h) | 8.5 ± 1.2 | 7.9 ± 1.0 |

| Oral Bioavailability (F%) | 53.5% | N/A |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. F%: Absolute oral bioavailability calculated as (AUCPO/AUCIV) × (DoseIV/DosePO) × 100.[5]

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC90 (µg/mL) |

| Candida albicans | 0.125 |

| Candida glabrata (echinocandin-resistant) | 0.25 |

| Candida auris (pan-resistant) | 0.25 |

| Aspergillus fumigatus | 0.06 |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. Data represents activity against a panel of clinical isolates.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of bioavailability and susceptibility testing.

In Vivo Pharmacokinetic Study Protocol

This protocol describes the method for determining the pharmacokinetic profile of this compound in a rodent model.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and the absolute oral bioavailability of this compound.

Subjects:

-

Species: Male Sprague-Dawley rats (n=6 per group).

-

Weight: 250-300g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Fasting: Subjects are fasted overnight (approximately 12 hours) prior to dosing, with water available ad libitum.

Drug Administration:

-

Oral (PO) Group: this compound is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 50 mg/kg.

-

Intravenous (IV) Group: this compound is dissolved in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a bolus injection via the tail vein at a dose of 10 mg/kg.

Blood Sampling:

-

Procedure: Approximately 0.2 mL of blood is collected from the jugular vein at predetermined time points into tubes containing K2EDTA as an anticoagulant.

-

Time Points:

-

IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma is stored at -80°C until analysis.

Bioanalytical Method:

-

Technique: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.

-

Analysis: The supernatant is injected into the LC-MS/MS system for quantification against a standard curve.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.

In Vitro Antifungal Susceptibility Testing Protocol

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound.

Objective: To determine the in vitro potency of this compound against a range of pathogenic fungi.

Materials:

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in RPMI medium in a 96-well microtiter plate.

-

Fungal Inoculum: Fungal isolates are grown on potato dextrose agar, and a suspension is prepared and adjusted spectrophotometrically to a final concentration of 0.5–2.5 x 10³ CFU/mL.

Procedure:

-

A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound.

-

Each well is inoculated with the standardized fungal suspension.

-

A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.

-

Plates are incubated at 35°C. Incubation time varies by organism: 24 hours for Candida spp. and 48 hours for Aspergillus spp.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.

Visualizations

Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow for the in vivo bioavailability study.

References

- 1. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of novel antifungal agents for the treatment of Candida auris infections [vtechworks.lib.vt.edu]

- 3. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 4. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes: In Vitro Susceptibility Testing Protocols for Antifungal Agent 40

For Research Use Only

Introduction

The rise of invasive fungal infections, coupled with emerging resistance to existing antifungal therapies, necessitates the development and rigorous evaluation of novel antifungal agents.[1][2][3] Antifungal Agent 40 is an investigational compound demonstrating broad-spectrum activity against clinically significant yeasts and molds. Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of a new drug, providing essential data on its potency and spectrum of activity.[1][4]

This document provides detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound using the broth microdilution method. The methodologies described are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents, ensuring reproducibility and inter-laboratory comparability of results.

Principle of the Method

The broth microdilution method is considered the reference standard for antifungal susceptibility testing. It involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the wells are examined for visible growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that prevents visible growth of the organism. For certain drug-organism combinations, a significant reduction in growth (e.g., 50%) is used as the endpoint.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This protocol is adapted from the CLSI M27 reference method.

1. Materials and Reagents

-

This compound (analytical grade powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M, pH 7.0

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum adjustment)

-

Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)

-

Quality Control (QC) strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258

-

Sabouraud Dextrose Agar (SDA) plates

2. Preparation of Media and Reagents

-

Test Medium: Prepare RPMI-MOPS medium by dissolving RPMI 1640 powder in deionized water, adding MOPS buffer, and adjusting the pH to 7.0 ± 0.1. Sterilize by filtration (0.22 µm filter).

-

Stock Solution: Prepare a 1.6 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution. Store in small aliquots at -70°C.

-

Working Solution: Dilute the stock solution in RPMI-MOPS to achieve a concentration twice the highest final concentration desired for the assay (e.g., for a final range of 0.015–16 µg/mL, the working solution should be 32 µg/mL).

3. Inoculum Preparation

-

Subculture yeast isolates onto fresh SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies (at least five for C. albicans) and suspend them in 5 mL of sterile saline.

-

Vortex the suspension for 15 seconds.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1–5 x 10⁶ CFU/mL.

-

Prepare the final inoculum by diluting the standardized suspension 1:1000 in RPMI-MOPS medium to achieve a final concentration of 1–5 x 10³ CFU/mL.

4. Assay Procedure (96-Well Plate Setup)

-

Dispense 100 µL of RPMI-MOPS into wells 2 through 11 of each row to be used.

-

Add 200 µL of the this compound working solution (e.g., 32 µg/mL) to well 1.

-

Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution from well 2 to well 10. After mixing well 10, discard 100 µL.

-

Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (uninoculated medium).

-

Inoculate wells 1 through 11 with 100 µL of the final standardized fungal inoculum. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 16 µg/mL down to 0.03 µg/mL).

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C for 24–48 hours.

5. Reading and Interpreting Results

-

Examine the plates visually using a reading mirror. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity or a cell pellet.

-

The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% reduction) compared to the growth control.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the hypothetical in vitro activity of this compound against a panel of common fungal pathogens and the expected performance against standard quality control strains.

Table 1: MIC Range of this compound Against Pathogenic Fungi

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 50 | 0.015 – 0.5 | 0.06 | 0.125 |

| Candida glabrata | 50 | 0.03 – 1 | 0.125 | 0.5 |

| Candida parapsilosis | 50 | 0.015 – 0.25 | 0.03 | 0.125 |

| Cryptococcus neoformans | 30 | 0.008 – 0.125 | 0.015 | 0.06 |

| Aspergillus fumigatus | 40 | 0.06 – 2 | 0.25 | 1 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates tested, respectively.

Table 2: Quality Control Ranges for this compound

| QC Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | This compound | 0.03 – 0.125 |

| C. krusei ATCC 6258 | This compound | 0.125 – 0.5 |

QC testing must be performed with each batch of MIC tests. Results are considered valid only if the MICs for the QC strains fall within the established ranges.

Hypothetical Mechanism of Action

This compound is hypothesized to act as a potent inhibitor of lanosterol 14α-demethylase (Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway. By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in the inhibition of fungal growth.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 40 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 40 is a novel compound that has demonstrated significant in vitro activity against a range of fungal pathogens. It functions by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the preclinical evaluation of this compound. The MIC represents the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[3] These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method, which is harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound specifically targets and inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. By blocking this step, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.

Caption: Mechanism of action of this compound.

Data Presentation

The results of the MIC assay for this compound should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables provide examples of how to summarize the quantitative data obtained from the broth microdilution assay.

Table 1: MIC of this compound Against Various Fungal Pathogens

| Fungal Species | Strain ID | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 1 |

| Candida glabrata | ATCC 90030 | 2 |

| Candida parapsilosis | ATCC 22019 | 1 |

| Cryptococcus neoformans | ATCC 90112 | 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 2 |

| Fluconazole-Resistant C. albicans | Clinical Isolate 1 | 4 |

Table 2: Quality Control (QC) Ranges for this compound

| QC Strain | Reference Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |

| C. parapsilosis ATCC 22019 | This compound | 0.5 - 2 | 1 |

| C. krusei ATCC 6258 | This compound | 2 - 8 | 4 |

| C. parapsilosis ATCC 22019 | Fluconazole | 1 - 4 | 2 |

| C. krusei ATCC 6258 | Fluconazole | 16 - 64 | 32 |

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on CLSI M27 and EUCAST guidelines.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate

-

3-(N-morpholino)propanesulfonic acid (MOPS)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Spectrophotometer or McFarland densitometer

-

Vortex mixer

-

Incubator (35°C)

Protocol Workflow

Caption: Experimental workflow for the MIC assay.

Step-by-Step Methodology

1. Preparation of Media and Reagents

-

2X RPMI-1640 Medium: Prepare a 2X concentration of RPMI-1640 medium buffered with MOPS to a pH of 7.0. Sterilize by filtration.

-

This compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to create a stock solution of 1600 µg/mL. Store in aliquots at -70°C.

2. Inoculum Preparation

-

Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.

-

Harvest several colonies and suspend them in sterile 0.85% saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or a McFarland densitometer.

-

Dilute the standardized suspension 1:50 in 2X RPMI-1640 medium, and then 1:20 in sterile water to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Broth Microdilution Assay

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a separate 96-well plate or in tubes. The typical concentration range to test is 0.25-128 µg/mL.

-

Plate Loading: Add 100 µL of the appropriate 2X drug dilution to the wells of the final 96-well microtiter plate.

-

Controls:

-

Growth Control: Add 100 µL of drug-free RPMI-1640 medium to designated wells.

-

Sterility Control: Add 200 µL of uninoculated, drug-free medium to designated wells.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

4. Incubation

-

Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

5. MIC Determination

-

Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. An inverted mirror can aid in visualization.

-

Spectrophotometric Reading: The optical density (OD) of each well can be read at a wavelength of 530 nm. The MIC is determined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.

Conclusion

The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound. Adherence to established protocols, such as those from CLSI and EUCAST, is crucial for obtaining accurate and comparable results. The data generated from these assays are essential for the continued development of this compound as a potential therapeutic agent for the treatment of fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Cytotoxicity of Antifungal Agent 40 on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 40 is an azole-based compound that demonstrates potent antifungal activity through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1] While effective against fungal pathogens, it is crucial to characterize the cytotoxic effects of this agent on mammalian cells to determine its therapeutic index and potential for off-target toxicity. These application notes provide a summary of the known cytotoxic profile of this compound and detailed protocols for assessing its impact on mammalian cell viability and proliferation.

Mechanism of Action

This compound targets and inhibits lanosterol 14α-demethylase (CYP51).[1] In fungi, this enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. In mammalian cells, the homologous enzyme is involved in the cholesterol biosynthesis pathway. Inhibition of the mammalian CYP51 can lead to the accumulation of toxic sterol precursors and disruption of cellular functions, ultimately resulting in cytotoxicity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines using the MTT assay. The results are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| PC-3 | Human Prostate Cancer | 0.98[1] |

| MDA-MB-231 | Human Breast Cancer | 3.25[1] |

| HL-60 | Human Promyelocytic Leukemia | 5.18[1] |

Data obtained from MTT assay.

Additionally, this compound has been observed to induce a high rate of hemolysis in rabbit erythrocytes at concentrations ranging from 2-32 µg/mL, suggesting potential membrane-disrupting activity at higher concentrations.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound on mammalian cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cell membrane disruption.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-